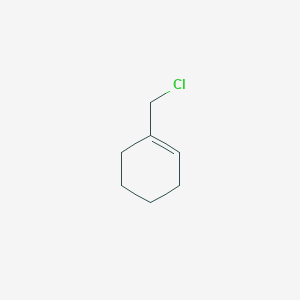
Cyclohexene, 1-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-(chloromethyl)- is an organic compound with the molecular formula C7H11Cl It is a derivative of cyclohexene, where a chloromethyl group is attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-(chloromethyl)- can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
In industrial settings, the production of cyclohexene, 1-(chloromethyl)- often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification and distillation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene oxide or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohexene.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as phosphotungstic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH).
Major Products
Oxidation: Cyclohexene oxide.
Reduction: Cyclohexene.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-(chloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which cyclohexene, 1-(chloromethyl)- exerts its effects depends on the specific reaction or application. In general, the chloromethyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simple cycloalkene without the chloromethyl group.
Cyclohexane: A saturated cyclic hydrocarbon.
Cyclohexene oxide: An oxidized derivative of cyclohexene.
Uniqueness
Cyclohexene, 1-(chloromethyl)- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
33867-02-6 |
|---|---|
Molekularformel |
C7H11Cl |
Molekulargewicht |
130.61 g/mol |
IUPAC-Name |
1-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 |
InChI-Schlüssel |
PZCCSJYFXQXAST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


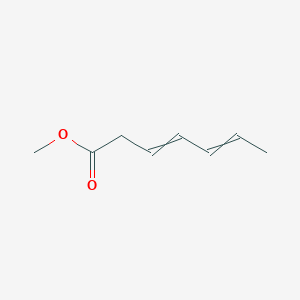
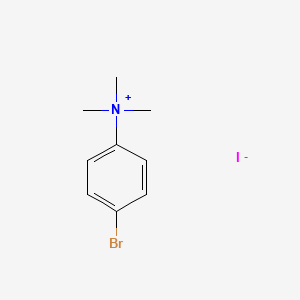

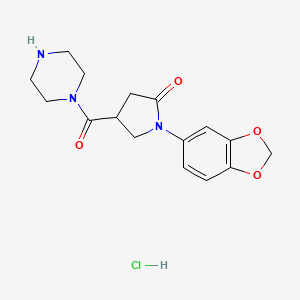
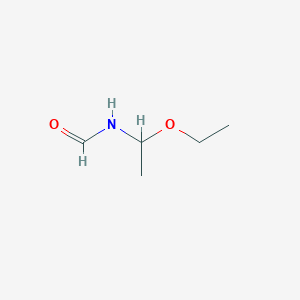
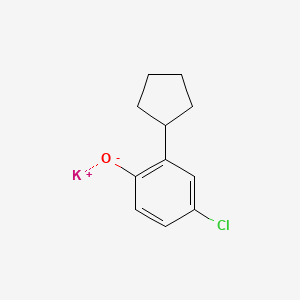
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
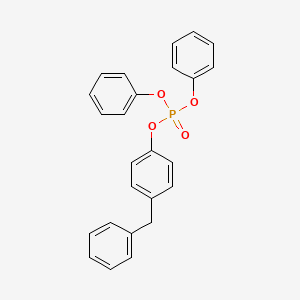
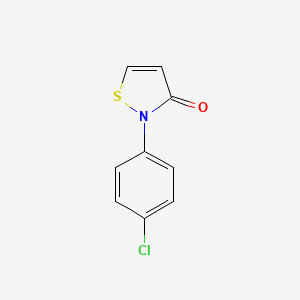
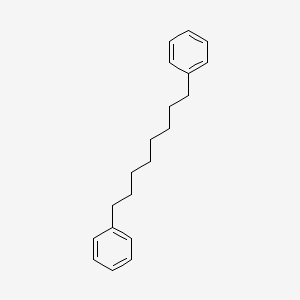
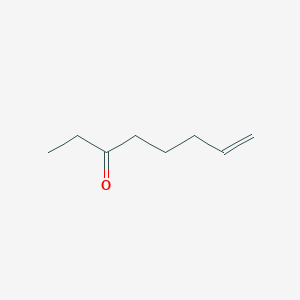
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
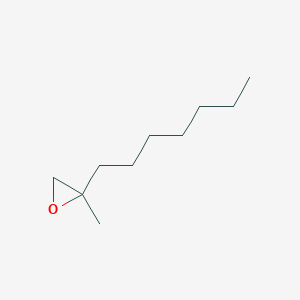
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
